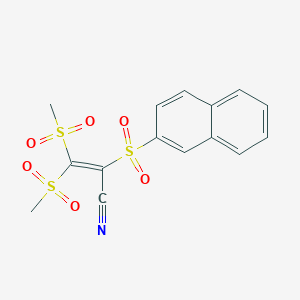![molecular formula C22H36I2O8 B12603795 1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene CAS No. 917763-30-5](/img/structure/B12603795.png)
1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene is an organic compound characterized by the presence of multiple ethoxy and iodoethoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene typically involves the reaction of 1,2-dihydroxybenzene with 2-iodoethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a series of etherification steps, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include azidoethoxy, thiocyanatoethoxy, and aminoethoxy derivatives.
Oxidation Reactions: Products include aldehydes, carboxylic acids, and ketones.
Applications De Recherche Scientifique
1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene has several scientific research applications:
Chemistry: Used as a crosslinking reagent for the synthesis of advanced materials, such as zirconia-based anion-exchange stationary phases and silica-coated nanoparticles[][6].
Industry: Utilized in the production of specialty polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of 1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene involves its ability to form stable complexes with various molecular targets. The ethoxy and iodoethoxy groups facilitate interactions with biomolecules, leading to the formation of cross-linked structures. These interactions can modulate the activity of enzymes, receptors, and other cellular components, thereby exerting specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(2-chloroethoxy)ethane: Similar structure but with chlorine atoms instead of iodine.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains bromine and methoxy groups. Employed in the synthesis of dyes and other organic compounds.
1,2-Bis(2-iodoethoxy)ethane: Lacks the extended ethoxy chains. Used as a crosslinking reagent in various chemical syntheses.
Uniqueness
1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene is unique due to its extended ethoxy chains and multiple iodoethoxy groups, which enhance its reactivity and versatility in various applications. Its ability to form stable complexes with biomolecules and its potential use in advanced materials and drug delivery systems distinguish it from other similar compounds.
Propriétés
Numéro CAS |
917763-30-5 |
|---|---|
Formule moléculaire |
C22H36I2O8 |
Poids moléculaire |
682.3 g/mol |
Nom IUPAC |
1,2-bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C22H36I2O8/c23-5-7-25-9-11-27-13-15-29-17-19-31-21-3-1-2-4-22(21)32-20-18-30-16-14-28-12-10-26-8-6-24/h1-4H,5-20H2 |
Clé InChI |
NOHHTACAUWCUTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCCOCCOCCOCCI)OCCOCCOCCOCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12603729.png)



![Acetamide, N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-, (HCl salt)](/img/structure/B12603754.png)



![1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12603765.png)

![(10Z)-3,8,19-triazatetracyclo[10.7.0.02,7.013,18]nonadeca-1(12),2(7),3,5,8,10,13,15,17-nonaene](/img/structure/B12603787.png)

![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
